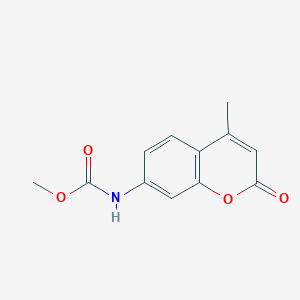

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

説明

This compound is widely used in various fields, including medical, environmental, and industrial research. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process . The reaction conditions often include mild temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .

化学反応の分析

Types of Reactions

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties and applications.

Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of new compounds with altered chemical and physical properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, which may exhibit enhanced biological activities and improved chemical stability .

科学的研究の応用

Chemistry

In the field of chemistry, methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate serves as a precursor for synthesizing various coumarin derivatives. These derivatives are crucial in developing new materials and chemical processes. The compound's ability to form stable derivatives enhances its utility in material science and organic synthesis.

Biology

The compound has shown promise in biological research, particularly as an inhibitor of acetylcholinesterase (AChE). A study demonstrated that substituted phenylcarbamates derived from this compound exhibited potent AChE inhibitory activity, which is relevant for developing anti-amnesic agents. The introduction of phenylcarbamate moieties significantly increased the inhibitory activity compared to the parent coumarin structure .

Table 1: Biological Activity of Substituted Phenylcarbamates

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| 4a | 85 | 45 | 20 |

| 4b | 78 | 40 | 19.5 |

| Parent | 50 | 25 | 2 |

Industry

In industrial applications, this compound is utilized in producing photoactive materials and smart polymers. These materials have applications in various industrial processes, including coatings and electronic devices. The compound's stability and reactivity make it suitable for developing advanced materials that respond to environmental stimuli.

Case Study: Antimicrobial Activity

A notable study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study: Drug Development

Research has explored the potential of this compound as a scaffold for drug development targeting neurodegenerative diseases. Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease. The study highlighted the importance of structural modifications to enhance bioavailability and efficacy .

作用機序

The mechanism of action of Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

類似化合物との比較

Similar Compounds

Similar compounds to Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate include:

4-methylumbelliferone: A coumarin derivative with similar chemical structure and biological activities.

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with applications in the synthesis of photoactive materials.

N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: A derivative used in the development of new antimicrobial agents.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with bacterial DNA gyrase effectively. This makes it a valuable compound in the development of new antimicrobial agents and other applications in scientific research .

生物活性

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of key enzymes involved in various pathological processes.

- Molecular Formula : C₁₂H₁₁N₁O₄

- Molecular Weight : 233.22 g/mol

- IUPAC Name : methyl N-(4-methyl-2-oxochromen-7-yl)carbamate

The biological activity of this compound primarily involves its interaction with enzymes such as acetylcholinesterase (AChE) and bacterial DNA gyrase. The compound has been shown to inhibit AChE, which is crucial in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain. Additionally, it inhibits bacterial DNA gyrase, an enzyme vital for DNA replication in bacteria, suggesting its utility as an antimicrobial agent.

Anticholinesterase Activity

Research indicates that this compound and its derivatives exhibit significant AChE inhibitory activity. For instance, a study reported that a phenylcarbamate substituted version of this compound demonstrated an IC₅₀ value of 13.5 ± 1.7 nM against AChE, indicating potent inhibition . This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain derivatives exhibited moderate to strong antibacterial activities, with some compounds demonstrating efficacy comparable to standard antibiotics .

Study 1: AChE Inhibition and Memory Improvement

In a controlled experiment involving scopolamine-induced amnesia in rats, the compound not only inhibited AChE but also improved memory performance by restoring the time spent in target quadrants during maze tests. This suggests that this compound could have therapeutic potential for cognitive enhancement .

Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against various microbial pathogens. Compounds derived from this compound exhibited varying degrees of antibacterial activity, with some showing significant inhibition at concentrations as low as 62.5 μg/mL against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition (IC₅₀) | Antimicrobial Activity |

|---|---|---|

| This compound | 13.5 ± 1.7 nM | Moderate to strong against S. aureus |

| 4-Methylumbelliferone | Not specified | Moderate against E. coli |

| N-substituted derivatives | Varies | Moderate against P. aeruginosa |

特性

IUPAC Name |

methyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMFGXJXANDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344496 | |

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114415-25-7 | |

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。